

# Application Notes and Protocols for Rhodamine Red-X In Situ Hybridization

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## Compound of Interest

Compound Name: *rhodamine red-X*

Cat. No.: *B1264340*

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This document provides a detailed protocol for the use of **Rhodamine Red-X** (RRX) in fluorescence in situ hybridization (FISH) applications. It is intended for researchers, scientists, and professionals in drug development who are looking to visualize the spatial distribution of specific nucleic acid sequences within cells and tissues.

## Introduction

**Rhodamine Red-X** is a bright and photostable red fluorescent dye that is well-suited for fluorescence in situ hybridization. Its spectral properties allow for clear separation from other commonly used fluorophores, making it an excellent choice for multicolor imaging experiments. [1][2][3] This protocol outlines the key steps for successful in situ hybridization using probes directly or indirectly labeled with **Rhodamine Red-X**.

## Spectral Properties

Proper filter and laser selection are critical for optimal signal detection. The excitation and emission maxima for **Rhodamine Red-X** are provided below.

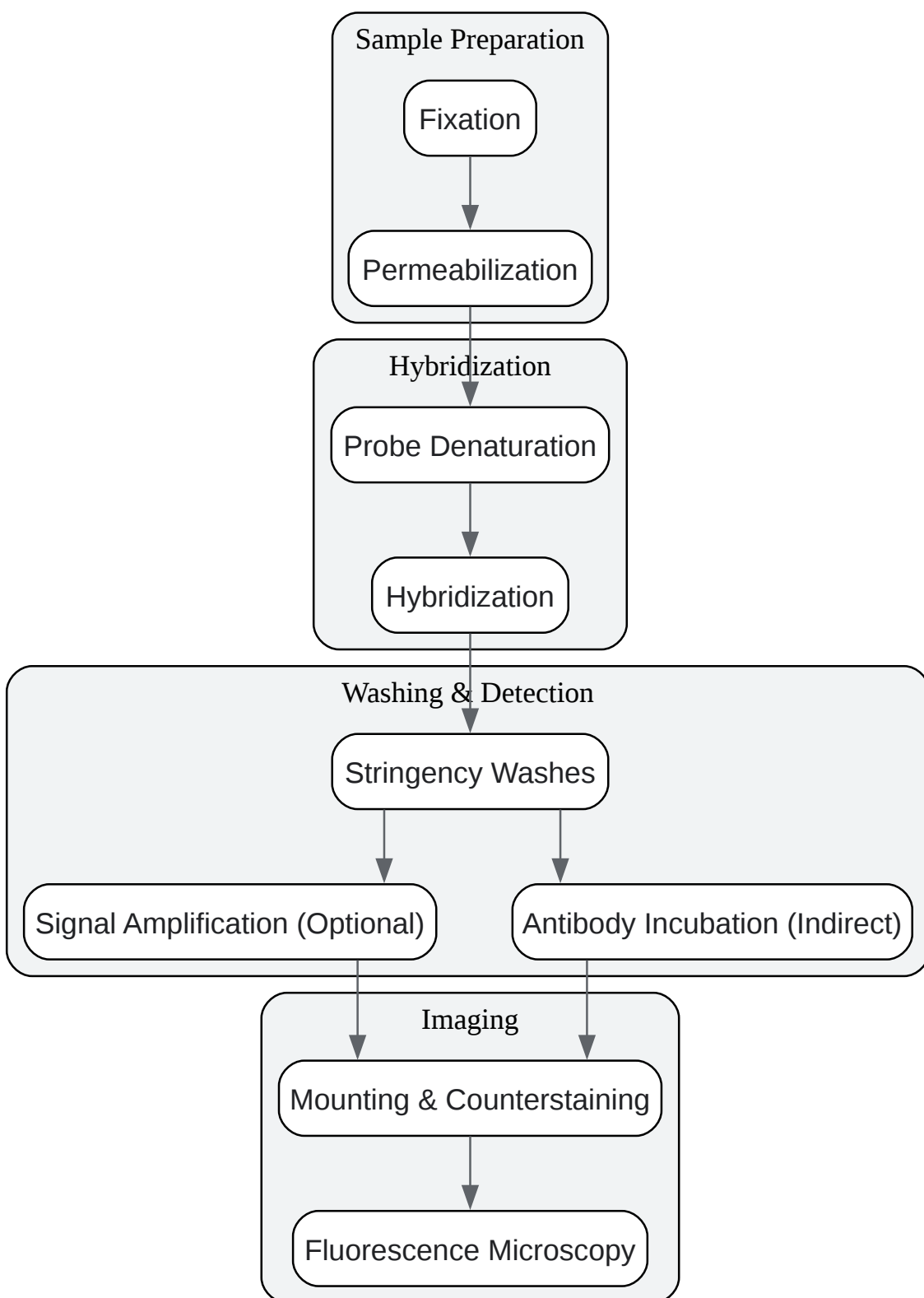
Fluorophore	Excitation Maximum (nm)	Emission Maximum (nm)
Rhodamine Red-X (RRX)	570 - 573	590 - 591

Data sourced from references[1][4].

**Rhodamine Red-X** is particularly useful for multicolor labeling experiments, for instance in combination with DyLight™ 405, Alexa Fluor® 488, and Alexa Fluor® 647, as there is minimal spectral overlap.[1][2][3]

## Experimental Workflow

The overall workflow for **Rhodamine Red-X** in situ hybridization involves several key stages, from sample preparation to imaging.



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Caption: General workflow for **Rhodamine Red-X** in situ hybridization.

## Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific probe, tissue type, and target abundance.

### I. Sample Preparation

- Fixation:
  - Fix tissue sections or cells in 4% paraformaldehyde in 1X PBS for 10 minutes at room temperature.[5]
  - Wash the samples three times in 1X PBS for 3-5 minutes each.[5]
- Permeabilization:
  - For frozen sections or cultured cells, treat with Proteinase K. The optimal concentration and incubation time should be determined empirically for each tissue type.[6]
  - Rinse slides in distilled water.[6]
  - Immerse slides in an ice-cold 20% (v/v) acetic acid for 20 seconds to further permeabilize the cells.[6]
  - Dehydrate the samples by washing for approximately 1 minute each in a graded series of ethanol (70%, 95%, and 100%) and then air dry.[6]

### II. Hybridization

- Pre-hybridization:
  - Add 100  $\mu$ L of hybridization solution to each slide and incubate for 1 hour in a humidified chamber at the desired hybridization temperature (typically between 55-62°C).[6]
- Probe Preparation and Denaturation:
  - Dilute the labeled probe to a final concentration of approximately 1 ng/ $\mu$ L in hybridization buffer.[7]

- Denature the probe by heating at 80-95°C for 2-10 minutes.[6][7]
- Immediately chill the probe on ice to prevent re-annealing.[6]
- Hybridization:
  - Drain the pre-hybridization solution from the slides.
  - Add 50-100 µL of the denatured probe mixture to each sample, ensuring the entire tissue section is covered.[6]
  - Cover with a coverslip to prevent evaporation and incubate overnight in a humidified chamber at 63-65°C.[6][7][8]

### III. Post-Hybridization Washes and Detection

- Stringency Washes: The goal of these washes is to remove non-specifically bound probe. The temperature and salt concentration of the wash buffers will determine the stringency.
  - Low Stringency Wash: Immerse slides in 2x SSC with 50% formamide for 3 washes of 5 minutes each at a temperature between 37-45°C.[6]
  - High Stringency Wash: Wash slides in 0.1-2x SSC for 3 washes of 5 minutes each at a temperature between 25-75°C. For probes with high sequence complexity, a higher temperature (around 65°C) and lower salt concentration (below 0.5x SSC) are recommended.[6]
  - Wash twice in MABT (maleic acid buffer with Tween 20) for 30 minutes at room temperature.[6]
- Blocking:
  - Block the samples with a suitable blocking buffer (e.g., MABT with 2% BSA or serum) for 1-2 hours at room temperature.[6]
- Detection (for indirectly labeled probes):

- If using a hapten-labeled probe (e.g., DIG, Biotin), incubate with an anti-hapten antibody conjugated to an enzyme (e.g., AP or HRP) or a fluorophore. For **Rhodamine Red-X** visualization, an anti-hapten antibody can be followed by a secondary antibody conjugated to **Rhodamine Red-X**.
- Dilute the antibody in blocking buffer according to the manufacturer's instructions and incubate for 1-2 hours at room temperature or overnight at 4°C.[6][8]
- Wash the slides 5 times for 10 minutes each with MABT at room temperature.[6]
- Signal Amplification (Optional):
  - For targets with low expression levels, Tyramide Signal Amplification (TSA) can be employed.[9] If using an HRP-conjugated antibody, incubate with a tyramide reagent labeled with Rhodamine. This will result in the deposition of multiple fluorophores at the site of the probe, significantly amplifying the signal.[9]

## IV. Mounting and Visualization

- Counterstaining:
  - Wash the slides with a pre-staining buffer (100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>) twice for 10 minutes each at room temperature.[6]
  - Counterstain the nuclei with a suitable dye such as DAPI.
- Mounting:
  - Mount the coverslip using an anti-fade mounting medium.
  - Seal the edges of the coverslip with nail polish and store the slides in the dark.
- Microscopy:
  - Visualize the slides using a fluorescence or confocal microscope equipped with appropriate filters for **Rhodamine Red-X** and the chosen counterstain.

## Reagent and Buffer Compositions

Reagent/Buffer	Composition
20x SSC	3 M NaCl, 0.3 M Sodium Citrate, adjust pH to 7.0
Hybridization Buffer	50% Formamide, 5x SSC, 50 µg/mL Yeast RNA, 100 µg/mL sheared salmon sperm DNA, 1x Denhardt's solution
MABT	100 mM Maleic acid, 150 mM NaCl, 0.1% Tween 20, adjust pH to 7.5
Blocking Buffer	MABT with 2% Bovine Serum Albumin (BSA) or 10% heat-inactivated sheep serum

This table provides example compositions. Optimization may be required.

## Troubleshooting

Issue	Possible Cause	Suggestion
High Background	Insufficient washing, probe concentration too high, improper blocking.	Increase stringency of washes (higher temperature, lower salt), optimize probe concentration, increase blocking time.
Weak or No Signal	Probe degradation, insufficient permeabilization, low target abundance.	Check probe integrity, optimize Proteinase K treatment, consider using a signal amplification system like TSA.
Autofluorescence	Endogenous fluorophores in the tissue.	Treat with a quenching agent (e.g., Sudan Black), use a narrow bandpass emission filter.

This comprehensive protocol provides a robust starting point for researchers employing **Rhodamine Red-X** in their in situ hybridization experiments. As with any technique, empirical optimization of key steps is crucial for achieving the highest quality results.

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